Nalmefene methiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

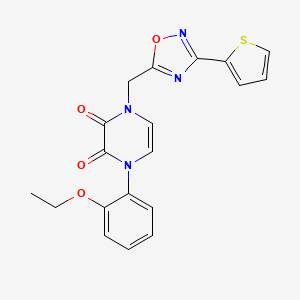

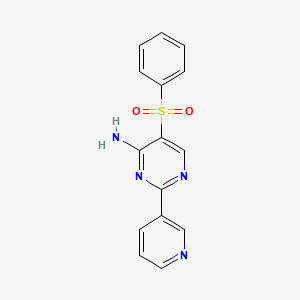

Nalmefene, also known as 6-methylene naltrexone, is a pure opioid antagonist . It is structurally similar to naltrexone and is used for the emergency treatment of an opioid overdose or a possible overdose . It temporarily reverses the effects of an opioid medicine . Nalmefene is also used in the treatment of alcohol dependence .

Molecular Structure Analysis

Nalmefene is an opiate derivative having a similar structure to naltrexone . It is also known as 6-methylene naltrexone . The chemical name of Nalmefene HCl is 17-(cyclopropylmethyl)-4,5-epoxy-6-methylenemorphinan-3,14-diol, hydrochloride salt .

Chemical Reactions Analysis

Nalmefene is a pure opioid receptor antagonist . It acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors and a partial agonist at the kappa (κ)-opioid receptor .

Physical And Chemical Properties Analysis

Nalmefene HCl is a pure opioid receptor antagonist and is considered the longest-acting parenteral opioid antagonist commercially available for OUD and opioid overdose. It is a white crystalline substance .

Applications De Recherche Scientifique

1. Dairy Cow Nutrition and Lactation Performance

- Nalmefene methiodide derivatives, such as N-acetyl-l-methionine (NALM), have been studied for their impact on dairy cows' lactation performance and plasma variables. Research indicates that NALM supplementation can improve milk yield and protein synthesis in the liver, as well as lower lipid peroxidation in mid-lactating dairy cows without affecting the composition of milk, feed efficiency, or body weight change (Liang et al., 2019).

2. Bioavailability in Dairy Cows

- Another study on the bioavailability and production effects of NALM in lactating dairy cows found that NALM supplementation did not significantly impact milk yield, feed efficiency, or concentrations and yields of milk protein and lactose. The study suggests further evaluation of NALM's bioavailability at different doses and its intestinal conversion to methionine (Räisänen et al., 2021).

3. Plasma Methionine Appearance

- The role of NALM in the plasma methionine appearance and its residual potential through ruminal or abomasal infusion in dairy cows has also been explored. This study highlighted that NALM supplementation, by either rumen placement or abomasal infusion, leads to an increase in plasma methionine concentration without affecting dry matter intake and milk yield. No NALM was detected in milk, liver, plasma, and muscle samples after supplementation (Fagundes et al., 2022).

4. Liquid Chromatography and Mass Spectrometry

- In the field of analytical toxicology, a study developed a highly sensitive method to measure nalmefene in human and rabbit plasma and rabbit serum. This method, using high-performance liquid chromatography interfaced by electrospray ionization to a tandem mass spectrometer, is critical in understanding the pharmacokinetics and therapeutic monitoring of nalmefene (Fang et al., 2005).

5. Alcohol Dependence Treatment

- A study on the clinical relevance of as-needed treatment with nalmefene in alcohol-dependent patients highlighted its efficacy in reducing alcohol consumption. This suggests a role for nalmefene in addressing the public health concern of alcohol dependence, although the study focused more on the clinical application rather than basic scientific research (Aubin et al., 2015).

6. Use in Liver Disease

- Research has also been conducted on the use of nalmefene in liver disease, particularly primary biliary cirrhosis. This study investigated the role of endogenous opioid peptides in liver disease and the effect of nalmefene in alleviating symptoms like pruritus and fatigue in patients with cirrhosis (Thornton & Losowsky, 1988).

Mécanisme D'action

Target of Action

Nalmefene methiodide, also known as (4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;iodomethane, primarily targets the mu (μ)-opioid and delta (δ)-opioid receptors where it acts as an antagonist. It also acts as a partial agonist at the kappa (κ)-opioid receptor .

Mode of Action

This compound interacts with its targets by binding to the opioid receptors, thereby preventing or reversing the effects of opioids. This includes effects such as respiratory depression, sedation, and hypotension . It’s worth noting that this compound has a higher affinity for opioid receptors and a longer duration of action than naloxone .

Biochemical Pathways

This compound affects the toll-like receptor 4 (TLR4) signaling pathway . Acting as an antagonist, it inhibits this pathway, which plays a crucial role in innate immunity. This action effectively reduces the injury of lung ischemia–reperfusion and prevents neuroinflammation .

Pharmacokinetics

This compound is a high-clearance drug with a relatively large volume of distribution . It exhibits dose-proportional pharmacokinetics following intravenous administration . The prolonged duration of action of this compound surpasses most opioids, making it a suitable antidote for acute opioid overdose .

Result of Action

The primary result of this compound’s action is the reversal of opioid intoxication. It effectively manages known or suspected opioid overdose by completely or partially reversing opioid drug effects, including respiratory depression induced by either natural or synthetic opioids . It also reduces alcohol consumption in adults with alcohol dependence .

Action Environment

The effectiveness of this compound can be influenced by the clinical environment of synthetic opioid overdoses . It’s important to note that this compound is untested in the current clinical environment of synthetic opioid overdoses and has the potential to cause harm via prolonged withdrawal . Therefore, additional clinical studies are recommended before this compound is recommended as a primary opioid antidote .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Nalmefene methiodide interacts with various enzymes and proteins. It binds to the hydrophobic cavity of myeloid differentiation protein 2 (MD-2) and behaves similarly, which is primarily driven by hydrophobic interactions . It also acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors and a partial agonist at the kappa (κ)-opioid receptor .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It effectively reduces the injury of lung ischemia–reperfusion and prevents neuroinflammation . It also acts as the innate immune protein toll-like receptor 4 (TLR4) antagonist .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to the hydrophobic cavity of myeloid differentiation protein 2 (MD-2) and behaves similarly, which is primarily driven by hydrophobic interactions . The inhibition activity and the calculated binding free energies show that no enantioselectivity was observed during the interaction of this compound with MD-2 as well as the inhibition of TLR4 signaling .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Nalmefene methiodide involves the conversion of Nalmefene to its methiodide salt through a series of chemical reactions.", "Starting Materials": [ "Nalmefene", "Methyl iodide", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve Nalmefene in methanol.", "Step 2: Add sodium hydroxide to the solution and stir for 30 minutes.", "Step 3: Add methyl iodide to the solution and stir for 2 hours.", "Step 4: Add water to the solution and stir for 30 minutes.", "Step 5: Filter the solution to obtain Nalmefene methiodide as a solid product." ] } | |

| 136440-71-6 | |

Formule moléculaire |

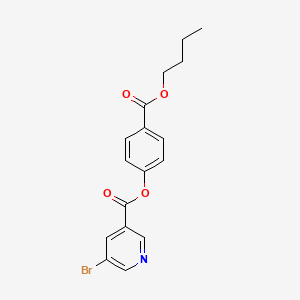

C22H28INO3 |

Poids moléculaire |

481.4 g/mol |

Nom IUPAC |

(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-3-methyl-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-4a,9-diol;iodide |

InChI |

InChI=1S/C22H27NO3.HI/c1-13-7-8-22(25)17-11-15-5-6-16(24)19-18(15)21(22,20(13)26-19)9-10-23(17,2)12-14-3-4-14;/h5-6,14,17,20,25H,1,3-4,7-12H2,2H3;1H/t17-,20+,21+,22-,23?;/m1./s1 |

Clé InChI |

TYVHPUCHIBHVEV-ZTKPOCDQSA-N |

SMILES isomérique |

C[N+]1(CC[C@]23[C@@H]4C(=C)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[I-] |

SMILES |

CI.C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O |

SMILES canonique |

C[N+]1(CCC23C4C(=C)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[I-] |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-1-benzyl-3-{[(3,4-dimethoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2756024.png)

![8-(7-methoxy-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2756029.png)

![methyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2756030.png)

![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate](/img/structure/B2756031.png)

![3-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2756032.png)

![5-(4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2756036.png)